4-Iodo-5-methoxynicotinonitrile
Overview
Description
4-Iodo-5-methoxynicotinonitrile is an organic compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol It is a derivative of nicotinonitrile, featuring an iodine atom at the 4-position and a methoxy group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methoxynicotinonitrile typically involves the iodination of 5-methoxynicotinonitrile. One common method is the Sandmeyer reaction, where the amino group of 5-methoxynicotinonitrile is diazotized and subsequently replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5-methoxynicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 4-amino-5-methoxynicotinonitrile when using an amine.
Coupling Reactions: Products include biaryl compounds when coupled with aryl boronic acids.
Scientific Research Applications
4-Iodo-5-methoxynicotinonitrile is used in various scientific research applications, including:
Biology: Potential use in the development of bioactive molecules for studying biological pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 4-Iodo-5-methoxynicotinonitrile is not well-documented. its reactivity is primarily due to the presence of the iodine atom, which can be readily substituted or coupled in various reactions. The methoxy group also influences its electronic properties, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 5-Methoxynicotinonitrile
- 2-Methoxynicotinonitrile
- 4-Chloro-2-methoxynicotinonitrile
- 4-Iodo-5-methoxypyridin-3-amine
Comparison: 4-Iodo-5-methoxynicotinonitrile is unique due to the presence of both an iodine atom and a methoxy group on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate for various synthetic applications. Compared to its analogs, the iodine atom provides a site for further functionalization, while the methoxy group modulates its electronic properties.
Properties
IUPAC Name |
4-iodo-5-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c1-11-6-4-10-3-5(2-9)7(6)8/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQINMVXYGGFTBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673860 | |
Record name | 4-Iodo-5-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-07-1 | |
Record name | 4-Iodo-5-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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